4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester” is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of this compound is C15H23N3O2 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies. For example, its synthesis using condensation reactions and characterization through spectroscopic techniques such as LCMS, 1H NMR, and 13C NMR have been documented (Sanjeevarayappa et al., 2015). Similar synthesis and characterization processes have been conducted for related piperazine derivatives (Kulkarni et al., 2016).
Crystal Structure Analysis
- X-ray diffraction studies have been used to confirm the structure of these compounds. Such studies provide detailed insights into the molecular and crystal structure, which are essential for understanding their properties and potential applications (Liu Ya-hu, 2010).
Biological Activities
- These compounds have been evaluated for various biological activities. Some have shown moderate antibacterial and anthelmintic activities, providing a basis for potential therapeutic applications (Cunico et al., 2009). The effectiveness of these compounds against specific microorganisms has been a key focus in several studies (Jadhav et al., 2017).
Potential in Medicinal Chemistry
- The compound and its derivatives have been explored as intermediates in the synthesis of biologically active compounds, indicating their potential utility in medicinal chemistry (Bektaş et al., 2007). Their role in forming active esters and their involvement in key reactions used for drug development are notable (Basel & Hassner, 2002).
Other Applications
- In addition to their potential medicinal applications, these compounds have also been explored in materials science, such as in the synthesis of liquid crystals and polymers, highlighting their versatility in various scientific fields (Sharma & Patel, 2017).
Mechanism of Action
Pharmacokinetics
The presence of the tert-butyl ester group might influence its metabolism and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
properties
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRRWNDQSVOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476410 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
304897-49-2 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Aminobenzyl)piperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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